threonine-serine transporter, E coli
Description
Significance of Amino Acid Transport in E. coli Cellular Homeostasis and Metabolism
The ability to transport amino acids is crucial for E. coli's cellular homeostasis and metabolic functions. These transport systems, composed of specialized proteins, mediate the active movement of amino acids against a concentration gradient, a process vital for cell viability. nih.gov They allow the bacterium to scavenge for necessary building blocks for protein synthesis and to adapt to fluctuating nutrient availability in its surroundings. nih.govnih.gov The regulation of these transporters is a key aspect of metabolic engineering, where manipulating these systems can enhance the production of valuable chemicals like amino acids. nih.govnih.gov Nearly 20-30% of all genes in a bacterial genome are involved in transport, highlighting the importance of these mechanisms. nih.gov
Amino acid transporters are broadly categorized into primary and secondary transporters. Primary transporters, such as the ATP-binding cassette (ABC) transporters, utilize the energy from ATP hydrolysis to move substrates across the membrane. nih.gov Secondary transporters, on the other hand, use the electrochemical potential difference of ions like protons (H+) or sodium (Na+) to drive transport. nih.govfrontiersin.org This intricate network of transporters ensures that E. coli can efficiently manage its internal amino acid pools, which is not only essential for its own survival but also has implications in various fields, including biotechnology and medicine. nih.govnih.gov
Overview of L-Threonine and L-Serine as Key Metabolites in E. coli Physiology
L-threonine and L-serine are structurally similar amino acids that play pivotal roles in the physiology of E. coli. As essential components of proteins, they are fundamental to cellular structure and function. Beyond their role in protein synthesis, these amino acids are central to various metabolic pathways. youtube.com L-threonine, for instance, is a precursor in the biosynthesis of other amino acids like isoleucine. embopress.org L-serine is a non-essential, glucogenic amino acid, meaning it can be synthesized by the organism and can be converted into glucose. youtube.com It is also a key player in one-carbon metabolism, which is crucial for the synthesis of nucleotides and other essential biomolecules. youtube.com
The metabolism of L-serine and L-threonine is tightly regulated. For example, under anaerobic conditions, E. coli can degrade L-threonine to produce propionate, a process that generates ATP when cellular energy is low. researchgate.net Given their importance, the uptake and intracellular concentration of L-threonine and L-serine must be carefully controlled, a task managed by a diverse set of transport systems. nih.govfrontiersin.org
Historical Perspective on the Discovery and Characterization of Amino Acid Transporters in E. coli
The study of amino acid transport in E. coli has a rich history that parallels the development of molecular biology itself. Early research in the mid-20th century focused on the nutritional requirements and metabolic pathways of this bacterium. nih.gov Scientists observed that E. coli could utilize amino acids from its growth medium, which led to the hypothesis of specific transport systems.
Initial studies in the 1970s began to unravel the complexity of these systems, identifying that multiple transporters could be responsible for the uptake of a single amino acid. nih.gov For instance, early work on threonine transport revealed that it was taken up by at least two different systems, one shared with serine and another with branched-chain amino acids. nih.gov The use of mutants resistant to toxic amino acid analogs proved to be a powerful tool in identifying and genetically mapping the loci of these transporters. nih.govfrenoy.eu The development of recombinant DNA technology in the following decades allowed for the cloning, sequencing, and detailed characterization of the genes encoding these transport proteins, such as tdcC and sstT. nih.govnih.govnih.gov These advancements have provided a molecular-level understanding of how these transporters function and are regulated.
Complexity and Multiplicity of Threonine-Serine Uptake Mechanisms in E. coli
Due to the structural similarity between L-threonine and L-serine, they often share the same transport systems in E. coli. nih.govfrontiersin.org However, the uptake of these two amino acids is managed by a surprisingly complex and redundant network of transporters, each with distinct properties and regulatory controls. This multiplicity allows the bacterium to adapt to a wide range of environmental conditions. nih.govfrontiersin.org
The known transporters involved in threonine and/or serine uptake include:
SstT : A major transporter that functions as a sodium (Na+)-dependent symporter for both L-serine and L-threonine. nih.govfrontiersin.orguniprot.org
TdcC : A proton (H+)-dependent symporter for L-threonine and L-serine, which is primarily active under anaerobic conditions in a rich medium. nih.govfrontiersin.orgnih.govuniprot.org Its expression is part of the tdc operon. researchgate.netasm.org
SdaC : A proton (H+)-dependent symporter that is highly specific for L-serine, with poor affinity for L-threonine. nih.govfrontiersin.orguniprot.org It plays a role in maintaining amino acid homeostasis during nutrient shifts and in response to acid stress. nih.govbiorxiv.org
YifK (also known as ThrP) : A recently identified permease specific for L-threonine and, to a lesser degree, L-serine. It operates as a proton (H+)-coupled symporter. nih.govnih.govuniprot.org
BrnQ : A transporter for branched-chain amino acids that can also transport L-threonine, particularly at high external concentrations, acting as a low-affinity, high-flux system. nih.govnih.govnih.gov
LIV-I : A high-affinity, ATP-dependent transport system primarily for branched-chain amino acids (leucine, isoleucine, valine) that also contributes significantly to L-threonine uptake. nih.govfrontiersin.orgnih.govnih.gov
This array of transporters with overlapping specificities and different energy-coupling mechanisms provides E. coli with a robust and flexible system for acquiring L-threonine and L-serine from its environment. nih.govfrontiersin.org
Data on Threonine-Serine Transporters in E. coli
Properties
CAS No. |
129204-38-2 |
|---|---|
Molecular Formula |
C24H30ClNO3 |
Synonyms |
threonine-serine transporter, E coli |
Origin of Product |
United States |
Identification and Classification of E. Coli Threonine Serine Transporters
Dedicated and Broad-Specificity Amino Acid Transporters Mediating Threonine and Serine Uptake
E. coli possesses several transport systems that are either dedicated to or capable of transporting L-threonine and L-serine across the cytoplasmic membrane. These transporters are crucial for scavenging these amino acids from the environment, especially when intracellular biosynthesis is insufficient. The primary transporters are categorized based on their energy coupling mechanism and substrate preferences.
Serine/Threonine Transporter SstT (Na⁺-dependent symporter)
The Serine/Threonine Transporter, SstT, is a major, constitutively expressed transport system in E. coli responsible for the uptake of both L-serine and L-threonine. nih.gov It functions as a symporter, coupling the transport of these amino acids to the co-transport of sodium ions (Na⁺) into the cell. nih.govacs.orgnih.gov This Na⁺-dependency distinguishes it from several other amino acid transporters in E. coli that are proton-dependent. nih.gov The gene encoding this transporter is designated as sstT. nih.gov
Biochemical studies have shown that the SstT protein consists of 414 amino acid residues. nih.gov The transport activity of SstT is optimal at a pH of 7.0 and a temperature of 40°C. acs.org Its function is inhibited by monensin (B1676710), a Na⁺ ionophore, further confirming its reliance on a sodium gradient. acs.org While it efficiently transports both L-serine and L-threonine, it does not show significant affinity for other amino acids. nih.gov
Threonine/Serine Transporter TdcC (H⁺-dependent symporter, anaerobically inducible)
The TdcC transporter is another key player in threonine and serine uptake, encoded by the tdcC gene, which is part of the tdcABC operon. uniprot.orgembopress.org Unlike SstT, TdcC is an H⁺-dependent symporter, utilizing the proton motive force to drive the transport of its substrates. nih.govuniprot.org A distinguishing feature of TdcC is its induction under anaerobic conditions in media rich with amino acids. uniprot.orgembopress.org Under aerobic conditions, the TdcC system is not functionally active. nih.gov
Competition assays have revealed that TdcC transports both L-threonine and L-serine. uniprot.org It also shows some capacity for L-leucine transport, but not for L-alanine, L-valine, or L-isoleucine. uniprot.org The activity of TdcC is inhibited by proton ionophores such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) and the respiratory chain inhibitor KCN, which disrupt the proton gradient across the cell membrane. uniprot.orgembopress.org
High-Affinity Permease ThrP (Threonine/Serine Carrier)
Recent research has identified a high-affinity permease, designated ThrP, which is capable of translocating both L-threonine and L-serine across the cytoplasmic membrane of E. coli K-12. While detailed characterization is still emerging, it is recognized as a significant contributor to the uptake of these amino acids. Its homology with the CycA transporter, a known H+-dependent symporter, suggests a similar energy-coupling mechanism.
SdaC Permease (Dedicated Serine Carrier with minor Threonine specificity)
The SdaC protein, encoded by the sdaC gene, is known as the primary dedicated L-serine transporter in E. coli. It functions as an H⁺/L-serine symporter, energized by the proton motive force. nih.gov While its primary substrate is L-serine, SdaC exhibits a minor specificity for L-threonine. nih.gov The transport of L-serine via SdaC is highly specific and is not inhibited by other amino acids. In studies involving strains lacking other major threonine transporters, SdaC has been shown to contribute to threonine uptake, particularly when overexpressed.
Branched-Chain Amino Acid Transporters with Threonine/Serine Specificity
In addition to the dedicated and broad-specificity transporters, some of the branched-chain amino acid (BCAA) transport systems in E. coli also exhibit a capacity for threonine and serine transport. This cross-specificity highlights the interconnectedness of amino acid transport networks within the cell.
Recent studies have unmasked the contribution of the LIV-I and BrnQ (LIV-II) systems to threonine and serine uptake. The LIV-I system , an ATP-dependent high-affinity transport system for branched-chain amino acids, has been shown to contribute significantly to the total uptake of L-threonine. nih.gov However, its role in L-serine uptake is considered minor when compared to the dedicated SdaC transporter. nih.gov
The BrnQ transporter , which is a dedicated transporter for L-isoleucine, L-valine, and L-leucine, also functions as a low-affinity but high-flux transporter for L-threonine. nih.gov This activity becomes particularly relevant when the external concentration of threonine is high. nih.gov
| Transporter | Gene | Energy Coupling | Primary Substrates | Other Substrates | Regulation/Characteristics |
| SstT | sstT | Na⁺-dependent symport | L-Serine, L-Threonine | - | Constitutively expressed. nih.gov |
| TdcC | tdcC | H⁺-dependent symport | L-Threonine, L-Serine | L-Leucine (partially) | Anaerobically inducible. uniprot.orgembopress.org |
| ThrP | thrP | H⁺-dependent (putative) | L-Threonine, L-Serine | - | High-affinity carrier. |
| YifK | yifK | H⁺-dependent symport | L-Threonine | L-Serine (lesser extent) | Novel identified carrier. nih.govnih.gov |
| SdaC | sdaC | H⁺-dependent symport | L-Serine | L-Threonine (minor) | Dedicated L-serine transporter. nih.gov |
| LIV-I | livKHMGF | ATP-dependent | Branched-chain amino acids | L-Threonine, L-Serine (minor) | High-affinity BCAA transporter. nih.gov |
| BrnQ | brnQ | - | Branched-chain amino acids | L-Threonine | Low-affinity, high-flux for threonine. nih.gov |
LIV-I System (ATP-dependent high-affinity transport, branched-chain amino acids and phenylalanine)
While its contribution to threonine transport is significant, it is likely less than that of the dedicated permease, YifK. nih.govfrontiersin.org The involvement of the LIV-I system in L-serine transport has also been observed, although its role in serine uptake is considered minor, especially when compared to the dedicated serine transporter, SdaC. nih.govfrontiersin.org The system's affinity for alanine (B10760859), serine, and threonine has been noted, as these amino acids can act as inhibitors of phenylalanine transport by the LIV-I system. nih.gov
Research Findings on the LIV-I System:
| Parameter | Observation | Reference(s) |
| Energy Source | ATP-dependent | nih.gov |
| Primary Substrates | Leucine, Isoleucine, Valine, Phenylalanine | nih.govnih.gov |
| Threonine Transport | Contributes significantly to total threonine uptake. | nih.govfrontiersin.org |
| Serine Transport | Plays a minor role in serine uptake. | nih.govfrontiersin.org |
| Comparative Threonine Uptake | The rate of threonine accumulation is lower than that of the parental strain with all systems active. | nih.gov |
BrnQ Permease (Low-affinity, high-flux L-Threonine transporter, specific for branched-chain amino acids)
The BrnQ permease is recognized as a transporter for branched-chain amino acids (L-isoleucine, L-valine, and L-leucine). researchgate.net It also functions as a low-affinity, high-flux transporter for L-threonine. nih.govfrontiersin.org Under conditions of high external threonine concentrations that may become toxic to the cell, BrnQ emerges as the primary entry point for this amino acid. nih.govfrontiersin.org The involvement of BrnQ in threonine uptake was confirmed through experiments where its overexpression in a mutant strain lacking other threonine transporters restored growth. nih.gov
Direct measurement of BrnQ's kinetic parameters for threonine has been challenging due to the lack of saturation observed at concentrations up to 1 mM. nih.gov However, several lines of evidence support its direct role in threonine transport. The presence of the brnQ gene on a multicopy plasmid can suppress the threonine transport defect in a yifK mutant strain. nih.govfrontiersin.org Furthermore, a wild-type brnQ allele provides a noticeable growth advantage at limiting threonine concentrations compared to a mutant lacking yifK, brnQ, and the livKHMGF genes of the LIV-I system. nih.gov
Research Findings on BrnQ Permease:
| Characteristic | Description | Reference(s) |
| Affinity for Threonine | Low-affinity | nih.govfrontiersin.org |
| Transport Capacity | High-flux | nih.govfrontiersin.org |
| Primary Substrates | L-isoleucine, L-valine, L-leucine | researchgate.net |
| Role in Threonine Transport | Main entry point at toxic threonine concentrations. | nih.govfrontiersin.org |
| Genetic Evidence | Multicopy brnQ suppresses threonine transport defects. | nih.govfrontiersin.org |
Other Amino Acid Transporters Exhibiting Minor Threonine/Serine Transport Activity
CycA Transporter (Glycine, D-Serine, D-Cycloserine, Alanine, and Branched-chain amino acids)
The CycA transporter is a permease known for its role in the transport of D-alanine, D-serine, glycine (B1666218), and the antibiotic D-cycloserine across the cytoplasmic membrane. uniprot.orgnih.gov It also facilitates the uptake of L-alanine. uniprot.org While its primary substrates are well-defined, recent studies have expanded the range of its recognized substrates to include branched-chain amino acids. nih.gov
Importantly, in vitro assays have demonstrated that CycA exhibits a measurable uptake activity specific to threonine. researchgate.net This indicates that, in addition to its primary functions, CycA contributes to the complex network of transporters capable of internalizing threonine, albeit likely to a lesser extent than the major systems.
Homoserine-transporting system and its overlap with Threonine/Serine transport
E. coli possesses a transport system for homoserine, a biosynthetic intermediate. nih.govnih.gov This system is not entirely specific to homoserine; it is shared with a broad range of amino acids, including alanine, cysteine, isoleucine, leucine, phenylalanine, tyrosine, valine, and notably, threonine. nih.govnih.gov Evidence for this shared system includes the simultaneous reduction in the uptake of homoserine and branched-chain amino acids in certain mutants and under specific growth conditions. nih.gov
Threonine, in addition to utilizing this general homoserine-transporting system, is also transported by a second, distinct system that it shares with serine. nih.govnih.gov The existence of this separate serine-threonine transport system is supported by several observations. For instance, the inhibition of threonine uptake by any single amino acid is incomplete, and a mutant unable to transport homoserine still retains a significant portion of its threonine uptake capacity. nih.gov This remaining threonine transport can be completely inhibited by serine, highlighting the presence of a dedicated serine-threonine transporter. nih.gov
Molecular Mechanisms and Energetics of Threonine Serine Transport
Energy Coupling Mechanisms
The transport of L-threonine and L-serine into the E. coli cell is an active process that requires energy. The various transporters utilize different energy sources to drive the uptake of these amino acids against a concentration gradient.
The SstT transporter is a member of the Solute:Sodium Symporter (SSS) family. mdpi.comwikipedia.org It couples the transport of L-serine and L-threonine to the electrochemical gradient of sodium ions (Na+). uniprot.orgnih.gov This symport mechanism uses the energy stored in the sodium motive force to drive the accumulation of the amino acids inside the cell. wikipedia.org The process is activated by valinomycin and inhibited by monensin (B1676710). uniprot.org The optimal pH for SstT activity is 7.0, and the optimal temperature is 40 degrees Celsius. uniprot.org
Several threonine and serine transporters in E. coli are energized by the proton motive force (PMF), which is the electrochemical potential difference of protons across the cytoplasmic membrane.
TdcC: This transporter functions as an H+/threonine-serine symporter. uniprot.orguniprot.org The transport of L-threonine via TdcC is inhibited by proton ionophores like carbonyl cyanide m-chlorophenylhydrazone (CCCP) and the respiratory chain inhibitor KCN, and it is independent of sodium ions. uniprot.orgnih.gov
YifK: The transport of L-threonine and L-serine through YifK is also coupled to the proton motive force. nih.gov Experiments have shown that replacing sodium ions with potassium ions in the reaction mixture does not significantly affect its transport activity, confirming its dependence on the proton gradient rather than a sodium gradient. nih.gov
SdaC: Similar to TdcC and YifK, the SdaC transporter, which is specific for L-serine, utilizes the proton motive force to energize serine uptake. nih.gov The transport of L-serine via this system is strongly inhibited by KCN and CCCP, and the influx of L-serine induces the uptake of H+. nih.gov
The LIV-I system is an example of an ATP-binding cassette (ABC) transporter involved in L-threonine and L-serine uptake. nih.gov ABC transporters are multi-protein complexes that utilize the energy from ATP hydrolysis to transport substrates across cellular membranes. researchgate.net The LIV-I system consists of periplasmic binding proteins that initially bind the amino acids with high affinity and deliver them to a membrane-spanning translocator complex, which then actively transports the substrate into the cytoplasm, powered by ATP hydrolysis. nih.gov While it is a significant contributor to L-threonine uptake, its role in L-serine transport is considered minor. nih.gov
Translocation Cycle Models and Conformational Dynamics
The transport of threonine and serine across the Escherichia coli inner membrane is a dynamic process facilitated by specific transporter proteins. This process involves a series of conformational changes in the transporter, often conceptualized through models like the alternating access model. This model posits that the transporter exposes its substrate-binding site to either the periplasmic or the cytoplasmic side of the membrane, but never to both simultaneously. The transition between these states allows for the unidirectional movement of the substrate into the cell.
Proposed Mechanisms for Substrate Translocation Across the Membrane
While detailed, experimentally-derived translocation cycle models for specific E. coli threonine-serine transporters are not extensively available, the general principles of secondary active transport provide a framework for understanding their mechanism. Many amino acid transporters in bacteria, including those in E. coli, are believed to operate via an alternating access mechanism. This mechanism can be broken down into several key steps:
Outward-Open Conformation: The transporter is initially in a conformation where the substrate-binding site is accessible to the periplasm. In this state, the transporter is ready to bind a substrate molecule. For symporters, such as the H⁺-coupled threonine/serine symporter YifK, the binding of a proton may occur before or concurrently with the binding of the amino acid substrate.
Substrate Binding: A threonine or serine molecule from the periplasm binds to the specific binding site within the transporter. This binding event triggers a conformational change in the protein.
Occluded State: Following substrate binding, the transporter undergoes a significant conformational shift, closing off access to both the periplasm and the cytoplasm. In this occluded state, the substrate is sequestered within the transporter.
Inward-Open Conformation: The transporter then transitions to an inward-open conformation, exposing the substrate-binding site to the cytoplasm. The change in environment and the lower affinity of the binding site in this conformation facilitate the release of the substrate into the cell's interior. For symporters, the co-transported ion (e.g., a proton) is also released into the cytoplasm.
Reorientation: After releasing the substrate, the empty transporter reverts to its outward-open conformation to begin a new transport cycle. This "reset" is the final step in the translocation process.
The energy required to drive this cycle is typically derived from an electrochemical gradient, such as the proton motive force, as is the case for the TdcC and YifK transporters. In contrast, ATP-dependent transporters, like the LIV-I system which can also transport threonine, utilize the energy from ATP hydrolysis to power the conformational changes required for translocation.
Role of Specific Amino Acid Residues in Substrate Binding and Transport Activity
The specificity and efficiency of the threonine-serine transport process are dictated by the precise arrangement and chemical properties of the amino acid residues that form the substrate-binding pocket and are involved in the conformational changes of the transporter. While specific residues for E. coli's threonine-serine transporters have not been extensively characterized through site-directed mutagenesis studies in the available literature, the roles of different types of amino acid residues in similar transporters can be inferred.
The binding of threonine and serine, which are polar, uncharged amino acids, likely involves a combination of hydrogen bonding and van der Waals interactions with residues in the binding pocket.
Key Amino Acid Residues and Their Postulated Roles in Threonine-Serine Transport:
| Residue Type | Postulated Role in Transporter Function | Potential Interaction with Threonine/Serine |
| Polar (e.g., Asparagine, Glutamine, Serine, Threonine) | Formation of hydrogen bonds with the substrate. | The hydroxyl (-OH) and amino (-NH2) groups of threonine and serine can form hydrogen bonds with the side chains of these polar residues. |
| Charged (e.g., Aspartate, Glutamate (B1630785), Arginine, Lysine) | Involved in ion binding (for symporters) and maintaining the structural integrity of the binding pocket through salt bridges. | May not directly interact with the neutral threonine/serine side chain but are crucial for the overall structure and the coupling of ion movement to substrate transport. |
| Aromatic (e.g., Phenylalanine, Tyrosine, Tryptophan) | Contribute to the binding pocket through hydrophobic and cation-pi interactions. | The methyl group of threonine can engage in van der Waals interactions with the aromatic rings. The hydroxyl group of tyrosine can also act as a hydrogen bond donor or acceptor. |
| Small/Aliphatic (e.g., Glycine (B1666218), Alanine (B10760859), Valine, Leucine) | Provide the appropriate size and shape to the binding pocket and facilitate conformational changes. | These residues help to create a snug fit for the substrate, ensuring specificity. Glycine residues, in particular, can provide flexibility to transmembrane helices, allowing for the conformational changes necessary for transport. |
It is the collective and coordinated action of these and other residues that orchestrates the binding of threonine and serine, the subsequent conformational changes of the transporter, and the eventual release of the substrate into the cytoplasm.
Genetic Basis and Regulatory Networks Governing Threonine Serine Transporter Expression
Genes Encoding Threonine-Serine Transporters
E. coli possesses multiple transport systems for threonine and serine, reflecting the importance of these amino acids in cellular physiology. These systems exhibit varying specificities and are expressed under different environmental conditions, providing the bacterium with metabolic flexibility.
The most well-characterized genetic locus for anaerobic threonine and serine metabolism is the tdc operon, located at approximately minute 68 on the E. coli chromosome. nih.gov This operon, more fully designated as tdcABCDEFG, is a polycistronic unit meaning its genes are transcribed together as a single messenger RNA molecule. unam.mxresearchgate.net The core genes relevant to transport and initial catabolism are tdcA, tdcB, and tdcC. nih.gov
tdcC : This gene encodes the primary L-threonine/L-serine permease, an integral membrane protein responsible for transporting threonine and serine across the cell's inner membrane. researchgate.netnih.govnih.gov It functions as a proton motive force-dependent transporter. nih.govfrontiersin.org
tdcB : This gene encodes the enzyme L-serine/threonine dehydratase (also known as threonine deaminase), which catalyzes the first step in the anaerobic degradation of threonine to α-ketobutyrate and serine to pyruvate (B1213749). nih.govresearchgate.netnih.gov
tdcA : The tdcA gene product is not a structural enzyme but a transcriptional activator required for the expression of the downstream genes in the operon. researchgate.netnih.gov
The organization of these genes into an operon ensures their coordinated expression, which is logical as the cell would only need to transport threonine and serine for degradation when the necessary catabolic enzyme (tdcB product) is also present. nih.gov A schematic representation of the tdc operon shows that the genes for regulation (tdcA, tdcR) and metabolism (tdcB, tdcC, etc.) are clustered together. researchgate.net
E. coli employs a strategy of redundancy for threonine and serine transport, with several distinct permeases capable of importing these amino acids. nih.govresearchgate.net This multiplicity of transporters allows the cell to adapt to a wide range of external amino acid concentrations and environmental conditions.
Besides the anaerobically induced TdcC, other key transporters include:
SstT : Considered a major transporter for both L-serine and L-threonine under aerobic conditions, SstT functions as a sodium-ion (Na+)-dependent symporter. frontiersin.orguniprot.org
SdaC : This permease is highly specific for L-serine and plays a minor role in threonine uptake. frontiersin.orgresearchgate.net
YifK : Recently identified, the yifK gene product is a permease specific for L-threonine and, to a lesser degree, L-serine. nih.gov
BrnQ : This transporter is characterized as a low-affinity but high-flux system for threonine. nih.govfrontiersin.org It becomes the primary entry point when external threonine concentrations are high. nih.govfrontiersin.org
LIV-I System : This branched-chain amino acid transport system also demonstrates a significant capacity for threonine uptake. nih.gov
This redundancy ensures that E. coli can scavenge threonine and serine efficiently, whether they are scarce or abundant, and under both aerobic and anaerobic conditions.
Table 1: Genes Encoding Threonine-Serine Transporters in E. coli
| Gene | Protein Product | Substrate Specificity | Key Characteristics |
|---|---|---|---|
| tdcC | TdcC | L-Threonine, L-Serine | H+-dependent; induced anaerobically in amino acid-rich media. nih.govnih.govfrontiersin.org |
| sstT | SstT | L-Serine, L-Threonine | Na+-dependent symporter; major transporter under aerobic conditions. frontiersin.orguniprot.org |
| yifK | YifK | L-Threonine > L-Serine | Utilizes proton motive force. nih.gov |
| brnQ | BrnQ | L-Threonine | Low-affinity, high-flux transporter; active at high substrate concentrations. nih.govfrontiersin.org |
| sdaC | SdaC | L-Serine >> L-Threonine | Highly specific for L-serine. frontiersin.orgresearchgate.net |
Transcriptional Regulation
The expression of the tdc operon is governed by a multi-layered regulatory network involving both global and specific protein regulators, which respond to a variety of environmental and metabolic cues.
Global regulators are proteins that control the expression of a wide range of genes and operons across the bacterial chromosome, allowing for large-scale adaptation to changing conditions.
CRP (cAMP Receptor Protein) : The tdc operon is subject to catabolite repression, a mechanism mediated by CRP. researchgate.net In the presence of a preferred carbon source like glucose, intracellular levels of cyclic AMP (cAMP) are low, preventing the formation of the cAMP-CRP complex. centre-univ-mila.dzuniv-batna2.dz Without this complex, transcription of the tdc operon is significantly reduced. researchgate.netnih.gov This ensures that the cell prioritizes the use of more easily metabolized sugars over amino acids for energy.
Lrp (Leucine-responsive Regulatory Protein) : Lrp is a major global regulator that controls dozens of operons, primarily those involved in amino acid metabolism and transport. nih.govnih.gov While its direct binding to the tdc promoter is less characterized than that of CRP, its role in coordinating the cell's response to amino acid availability is central to bacterial physiology. researchgate.net
Fnr and ArcA : Anaerobic expression of the tdc operon is also under the control of the global regulators Fnr (Fumarate and Nitrate Reductase regulator) and ArcA. nih.gov These proteins are master switches for the transition between aerobic and anaerobic metabolism, and their influence on the tdc operon highlights its specific role in anaerobic growth. researchgate.netnih.gov
In addition to global regulators, operons are often controlled by specific regulators that respond to the presence of the operon's substrate or product. While TyrR is a well-known regulator for aromatic amino acid transport systems, the tdc operon has its own dedicated specific regulators encoded within or near the operon itself. nih.govnih.gov
TdcA : Encoded by the first gene of the operon, TdcA is a transcriptional activator essential for tdc expression. nih.gov It belongs to the LysR family of regulatory proteins, which are characterized by their helix-turn-helix DNA-binding motif. nih.gov TdcA activates transcription in response to the metabolic state of the cell, particularly under anaerobic conditions. nih.govresearchgate.net
TdcR : TdcR is another transcriptional regulator that modulates the expression of the tdc operon. unam.mxresearchgate.net The interplay between TdcA and TdcR allows for fine-tuned control of the operon's activity. unam.mx
The decision to express the tdc operon is an integrated response to multiple signals:
Amino Acid Availability : The tdc operon is induced when E. coli is grown in an amino acid-rich medium, particularly one containing threonine or serine. nih.govresearchgate.net This allows the bacterium to use these amino acids as a source of carbon and energy when they are plentiful.
Anaerobic Conditions : Expression is strongly induced under anaerobiosis. nih.govfrontiersin.org Under these conditions, threonine can be degraded to propionate, a process that generates ATP through substrate-level phosphorylation, providing a valuable energy source when oxygen is not available for respiration. researchgate.net
Catabolite Repression : As mentioned, the presence of glucose strongly represses the operon, ensuring that the cell utilizes the most efficient energy source available. unam.mxnih.gov
Table 2: Regulatory Proteins of the tdc Operon in E. coli
| Regulator | Type | Effect on Expression | Inducing/Repressing Signal |
|---|---|---|---|
| TdcA | Specific Activator | Positive | Anaerobic conditions, presence of threonine. nih.gov |
| TdcR | Specific Regulator | Modulatory | Modulates TdcA activity. unam.mxresearchgate.net |
| CRP | Global Activator | Positive | Low glucose (high cAMP). researchgate.netnih.gov |
| Fnr | Global Regulator | Positive | Anaerobiosis. nih.gov |
| ArcA | Global Regulator | Positive | Anaerobiosis. nih.gov |
Post-Transcriptional and Post-Translational Control Mechanisms
Detailed information regarding specific post-transcriptional and post-translational control mechanisms for the threonine-serine transporters SstT, TdcC, and YifK in Escherichia coli is not extensively documented in the available research. While bacteria, including E. coli, employ various post-transcriptional nih.govnih.govnih.gov and post-translational modification nih.govnih.govgbiosciences.comabcam.com strategies to regulate protein function, specific instances of such regulation for these particular transporters have not been detailed in the search results. General mechanisms such as mRNA stability, translational control, phosphorylation, and acetylation are known to occur in E. coli and play roles in regulating cellular processes in response to environmental cues. nih.govnih.govabcam.comnih.gov However, their direct involvement in the lifecycle of the SstT, TdcC, and YifK transporters has not been explicitly described.
Phenotypic Consequences of Transporter Gene Mutations
Mutations in the genes encoding threonine-serine transporters in E. coli can lead to distinct and observable phenotypic changes, primarily affecting the cell's ability to grow under specific nutritional conditions.
A clear example is the E. coli mutant strain WAT9, which lacks a functional SstT transporter. This mutation renders the cells unable to grow when serine is provided as the primary carbon source, highlighting the crucial role of SstT in serine uptake for metabolic use. nih.gov The inability to utilize an external source of this amino acid demonstrates a form of auxotrophy under these specific conditions.
Deletion of the tdcC gene also has significant phenotypic consequences, particularly in the context of metabolic engineering. To enhance the production of L-threonine, the tdcC gene was deleted to prevent the re-uptake of extracellular threonine back into the cell. researchgate.net This implies that in wild-type cells under anaerobic conditions, TdcC activity can modulate the intracellular concentration of threonine.
The study of the yifK gene has also revealed phenotypic effects associated with threonine transport. The characterization of YifK was facilitated by using an E. coli strain, B1044, which is auxotrophic for threonine and deficient in its uptake. nih.gov The growth of this strain was shown to be dependent on the concentration of threonine in the medium, and its inactivation was necessary to unmask the contributions of other, lower-affinity threonine transporters. nih.gov This underscores the importance of YifK in threonine acquisition, especially when the amino acid is present at low concentrations in the environment.
The table below outlines the phenotypic outcomes observed in E. coli strains with mutations in the specified threonine-serine transporter genes.
| Gene Mutation | E. coli Strain | Phenotypic Consequence |
|---|---|---|
| sstT deletion | WAT9 | Inability to grow on serine as a major carbon source |
| tdcC deletion | - | Prevention of threonine re-uptake from the medium |
| yifK inactivation | B1044 (uptake-deficient auxotroph) | Growth dependent on external threonine concentration; allows for the study of other transporters |
Structural Biology of Threonine Serine Transporters in E. Coli
Overall Membrane Protein Architecture
The architecture of membrane proteins is fundamentally adapted to their lipid environment, characterized by domains that anchor the protein and facilitate the passage of molecules.
Integral membrane proteins, such as threonine-serine transporters, are defined by the presence of transmembrane (TM) domains that span the hydrophobic core of the lipid bilayer. wikipedia.org These domains are typically α-helical structures, each about 20 amino acids in length, which is sufficient to cross the approximately 30 Å width of the membrane's hydrophobic interior. mdpi.com The amino acids within these helices are predominantly hydrophobic, enabling stable integration into the non-aqueous membrane environment. wikipedia.orgmdpi.com
Several transporters in E. coli that recognize threonine and serine have been identified:
SdaC: A specific L-serine transporter that is energized by proton cotransport. uniprot.orgasm.org It is an integral inner membrane protein that is predicted to have multiple transmembrane domains. nih.govasm.org The SdaC protein is also involved in maintaining amino acid homeostasis during adaptation to glucose limitation. nih.govuniprot.org
TdcC: This protein is a permease specific for L-threonine and L-serine transport, induced under anaerobic conditions. nih.gov Hydropathy plot analysis and two-dimensional topological modeling suggest that TdcC is an integral membrane protein with several membrane-spanning domains, showing structural similarities to other bacterial permeases. nih.gov
YifK: Identified as a H+-coupled threonine/serine symporter. nih.gov
AcrB: While primarily a multidrug efflux pump, its structure provides a model for complex transporters in E. coli. It is a homotrimer where each subunit is composed of 12 transmembrane helices and two large periplasmic domains. nih.gov
The association of these transmembrane helices is not random. Specific sequence motifs can drive their oligomerization. For instance, motifs such as SxxSSxxT and SxxxSSxxT, containing serine and threonine residues, have been shown to promote strong and specific association between helices through the formation of a cooperative network of interhelical hydrogen bonds. nih.govresearchgate.net
Table 1: Threonine-Serine Transporters in E. coli
| Transporter | Type | Substrates | Energy Coupling | Structural Notes |
|---|---|---|---|---|
| SdaC | Symporter | L-Serine, L-Threonine (poor) nih.gov | Proton motive force uniprot.org | Integral membrane protein asm.org |
| TdcC | Permease | L-Threonine, L-Serine nih.gov | Proton motive force nih.gov | Predicted to have multiple membrane-spanning domains nih.gov |
| LIV-I | ABC Transporter | Branched-chain amino acids, Phenylalanine, Threonine nih.govnih.gov | ATP hydrolysis | Consists of periplasmic binding proteins and membrane components (LivHMGF) nih.gov |
| YifK | Symporter | L-Threonine, L-Serine nih.gov | Proton motive force nih.gov | Putative transporter from the Amino Acid-Polyamine-Organocation Superfamily nih.gov |
ABC transporters are multi-component systems that couple ATP hydrolysis to substrate translocation. nih.gov In Gram-negative bacteria like E. coli, importers of this family typically rely on a periplasmic binding protein (PBP) that captures the substrate with high affinity and specificity in the periplasm and delivers it to the membrane-spanning component of the transporter. ebi.ac.uknih.gov
The LIV-I system, which can transport threonine, is a classic example of an ABC transporter. nih.govnih.gov It utilizes two such periplasmic binding proteins, LIV-BP and LS-BP. nih.gov These PBPs are characterized by a "Venus flytrap" mechanism. ebi.ac.uk They consist of two distinct globular domains connected by a flexible hinge. The substrate binding site is located in the cleft between these two domains. ebi.ac.ukebi.ac.uk Upon binding the amino acid ligand, the protein undergoes a conformational change, closing the cleft and completely engulfing the substrate. nih.gov This sequestration of the substrate is thought to be crucial for ensuring the specificity of the transport event. ebi.ac.uk
Substrate Binding Sites and Conformational States
The ability of transporters to selectively bind and move substrates is governed by the specific chemistry of their binding pockets and their capacity to transition between different structural states.
The specificity of transport is determined by the precise interactions between the substrate and key amino acid residues within the transporter's binding site. In the LIV-BP of the LIV-I system, the bound amino acids are held in place by a network of hydrogen bonds. The amino and carboxyl groups of the substrate are stabilized by six hydrogen bonds donated from one domain of the PBP and two from the other. nih.gov
While specific residues for threonine/serine binding in transporters like SdaC and TdcC are less defined in the available literature, studies on other transporters provide insights. For the multidrug transporter AcrB, alanine (B10760859) scanning mutagenesis identified Threonine-978 in a transmembrane helix as an essential residue for its transport function, possibly as part of a proton relay system. nih.gov This highlights that critical residues are not only in the primary binding pocket but can also be located within the transmembrane domains, playing a role in the transport mechanism itself. Furthermore, studies have shown that motifs rich in serine and threonine (e.g., SxxSSxxT) can drive the association of transmembrane helices, suggesting that the hydroxyl groups of these residues are important for creating specific and stable inter-helical interactions through hydrogen bonding. nih.govresearchgate.net
The transport of substrates across the membrane is a dynamic process that involves a series of conformational changes in the transporter protein. This is often described by the alternating access model, where the substrate binding site is alternately exposed to the periplasm and the cytoplasm. The main conformational states are:
Outward-Facing: The binding site is open to the periplasm, allowing for substrate capture.
Occluded: The substrate is bound, and both the periplasmic and cytoplasmic gates are closed. This state is an intermediate in the transport cycle.
Inward-Facing: The transporter has undergone a conformational change that opens a gate to the cytoplasm, allowing the substrate to be released. mdpi.com
For the SdaC transporter, it has been shown that an open conformation is required for its moonlighting function in self-recognition, a process separate from its transport activity. asm.org In ABC transporters, these conformational changes are driven by the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs). mdpi.com The crystal structure of the E. coli vitamin B12 ABC transporter, BtuCD, revealed a conformation where the translocation pathway is closed to the cytoplasm, likely representing an inward-facing or occluded state. caltech.edu This cycle of conformational changes ensures the unidirectional and controlled transport of substrates into the cell.
Advanced Structural Elucidation Techniques Applied to E. coli Transporters
Our understanding of the intricate three-dimensional structures of membrane transporters has been made possible by a range of powerful biophysical and computational techniques.
X-ray Crystallography: This has been a cornerstone technique for determining high-resolution structures of proteins. It was used to solve the structure of the E. coli ABC transporter BtuCD, providing a framework for the architecture of this class of transporters. caltech.edu However, obtaining well-diffracting crystals of membrane proteins remains a significant challenge due to their inherent flexibility and hydrophobic nature.
Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology, particularly for large and complex membrane proteins that are difficult to crystallize. Cryo-EM was used to determine the structure of the fully assembled MacAB-TolC efflux pump from E. coli, providing insights into how different components of a multi-protein transport system assemble. mdpi.com
Computational Modeling: In the absence of experimental structures, computational methods such as hydropathy analysis and homology modeling are used to predict the topology and structure of transporters. A two-dimensional topological model for TdcC was generated based on its amino acid sequence, predicting the presence of multiple transmembrane domains. nih.gov Computational modeling has also been used to generate plausible structures for interacting transmembrane helices containing serine and threonine motifs. nih.govresearchgate.net
Genetic and Biochemical Systems: Systems like TOXCAT, which measures helix-helix interactions within the E. coli inner membrane, have been instrumental in identifying specific sequence motifs, such as those involving serine and threonine, that mediate the oligomerization of transmembrane domains. nih.govresearchgate.net
These techniques, often used in a complementary fashion, are progressively unveiling the structural and mechanistic details of how E. coli acquires essential amino acids like threonine and serine from its environment.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for determining the atomic-level architecture of membrane proteins. X-ray crystallography requires the protein to be purified, crystallized, and then exposed to X-rays to generate a diffraction pattern, which is mathematically reconstructed into a 3D model. nih.govresearchgate.net This method has successfully revealed the structures of numerous E. coli membrane proteins, providing insights into their function. nih.govembopress.orgplos.org
Cryo-EM, a technique that has rapidly gained prominence, involves flash-freezing purified protein in solution and imaging the individual particles with an electron microscope. frontiersin.org Sophisticated software then averages thousands of these 2D images to reconstruct a high-resolution 3D density map. nih.govnih.gov This approach is particularly advantageous for large protein complexes and for proteins that are difficult to crystallize, a common challenge with membrane transporters. frontiersin.org
Despite the power of these techniques, as of mid-2025, no experimentally determined X-ray or cryo-EM structures for the primary E. coli threonine-serine transporters, such as SstT, RhtB, or TdcC, have been deposited in the Protein Data Bank (PDB). However, highly accurate computational models are available. AlphaFold, an artificial intelligence-based protein structure prediction tool, has generated a computed structure for the Serine/threonine transporter SstT. uniprot.orgrcsb.org This model provides valuable hypotheses about the transporter's architecture, such as the arrangement of its transmembrane helices and the location of potential substrate-binding sites, which await experimental verification. uniprot.orgnih.gov
Table 1: Computationally Modeled Structure of E. coli SstT Transporter
| Protein Name | Organism | Database ID | Method | Modeled Residue Count | Total Structure Weight |
| Serine/threonine transporter SstT | Escherichia coli (strain K12) | P0AGE4 (UniProt) | AlphaFold (Computed Model) | 414 | 43.43 kDa |
This table presents data for a computationally predicted model, as no experimentally determined structures were found in the searched literature.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Dynamics
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful biophysical technique for studying the conformational dynamics of proteins. uni-konstanz.denih.gov When combined with site-directed spin labeling (SDSL), it can measure distances between specific sites within a protein, map the environment around a labeled site, and detect conformational changes in real-time. nih.govnih.gov In SDSL, a cysteine residue is introduced at a specific position in the protein, which is then chemically modified with a nitroxide spin label. The EPR spectrum of this label is sensitive to its mobility and its accessibility to relaxation agents, providing information about the structure and dynamics of its local environment. nih.govnih.gov
While no specific EPR studies on E. coli threonine-serine transporters were found in the searched literature, research on analogous transporters in E. coli illustrates the method's utility. For instance, extensive SDSL-EPR studies on the E. coli Na+/proline transporter (PutP) have provided detailed insights into its structure and transport mechanism. nih.govcreative-biostructure.com By labeling residues in and around transmembrane (TM) helices, researchers were able to confirm the membrane topology, identify which residues are in a water-exposed or lipid-facing environment, and detect substrate-induced conformational changes. nih.gov These studies serve as a blueprint for how EPR could be applied to understand the dynamic motions of transporters like SstT or TdcC during the binding and translocation of threonine and serine.
Table 2: Illustrative EPR Findings on the Analogous E. coli Na+/Proline Transporter (PutP)
| Labeled Residue Position | Inferred Location/Environment | Technique | Key Finding | Reference |
| Phe45, Ser50, Trp59 | Transmembrane Helix II | SDSL-EPR | Reside within the transmembrane domain. | nih.gov |
| Ser71 | Periplasmic Loop | SDSL-EPR | Located in a water-exposed loop region. | nih.gov |
| Positions 80, 86, 91 | Transmembrane Helix III | SDSL-EPR | Exhibit properties typical for a transmembrane location. | nih.gov |
| Ala107 | Cytoplasmic Loop | SDSL-EPR | Clearly located in a water-exposed loop. | nih.gov |
This table presents findings from an analogous E. coli transporter (PutP) to illustrate the application of EPR, as no specific studies on threonine-serine transporters were found in the searched literature.
Molecular Dynamics Simulations to Model Transport Processes
Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. uiowa.edu For membrane transporters, MD simulations provide a virtual microscope to visualize the transport process at an atomic level, something that is extremely difficult to capture experimentally. mdpi.commdpi.com By solving Newton's equations of motion for a system comprising the transporter, a lipid bilayer, water, and ions, MD can model how the protein changes its conformation to move a substrate from one side of the membrane to the other. nih.govnih.gov
Specific MD simulation studies focused on E. coli threonine-serine transporters were not identified in the available literature. However, the application of MD to other complex E. coli membrane proteins demonstrates its explanatory power. mdpi.comnih.govamanote.com For example, MD simulations of the E. coli FoF1-ATP synthase have been used to investigate the role of specific amino acid residues in the proton transport pathway. mdpi.comnih.gov These simulations can predict how mutations affect the hydration of transport channels and disrupt the chain of interactions required for ion movement, providing a mechanistic rationale for experimental observations. nih.gov This computational approach could be similarly applied to threonine-serine transporters to model the translocation pathway, calculate the energy barriers for transport, and identify the key residues that form the binding pocket and mediate the conformational changes of the alternating-access mechanism.
Table 3: Illustrative Findings from MD Simulations on the Analogous E. coli FoF1-ATP Synthase
| Protein/Complex | Residues Studied | Technique | Key Finding | Reference |
| FoF1-ATP Synthase a-subunit | aH245, aN214 | MD Simulation | Crucial for proton transport; substitutions with nonpolar amino acids disrupted the H+ transfer chain. | nih.gov |
| FoF1-ATP Synthase a-subunit | aE219, aQ252 | MD Simulation | Not strictly required for translocation, as an alternative pathway using water molecules could compensate for their mutation. | nih.gov |
| FoF1-ATP Synthase | N/A | MD Simulation | Provided insights into the dynamics of significant amino acid side chains and protein hydration within proton half-channels. | mdpi.com |
This table describes findings from an analogous E. coli membrane protein complex to illustrate the utility of MD simulations, as no specific studies on threonine-serine transporters were found in the searched literature.
Advanced Methodologies for Studying Threonine Serine Transport in E. Coli
In Vitro and In Vivo Transport Assays
Direct measurement of substrate transport across the bacterial cell membrane is fundamental to characterizing transporter function. These assays typically involve monitoring the uptake or exit of specific molecules from the cell under controlled conditions.
Radiolabeled Substrate Uptake Assays
Radiolabeled substrate uptake assays are a cornerstone for the quantitative analysis of transport systems, providing precise measurements of transport kinetics. frontiersin.org This method involves incubating E. coli cells with a radiolabeled substrate, such as L-[U-¹⁴C]threonine or L-[U-¹⁴C]serine, and measuring the rate of accumulation of radioactivity inside the cells over time.
The general procedure involves growing E. coli strains to a specific optical density (e.g., OD₆₀₀ of 0.5) in a defined medium like M9 minimal medium. frontiersin.org The cells are then harvested, washed, and resuspended in a reaction buffer. The transport assay is initiated by adding the radiolabeled substrate. At defined time points, aliquots of the cell suspension are rapidly filtered through a membrane to separate the cells from the extracellular medium. The radioactivity retained on the filter, which corresponds to the intracellular substrate concentration, is then quantified using a liquid scintillation analyzer. frontiersin.org
These assays have been instrumental in determining the kinetic parameters, such as the Michaelis constant (K_m) and the maximum velocity (V_max), for various threonine and serine transporters. For instance, the YifK transporter was identified as a permease for L-threonine and, to a lesser extent, L-serine. nih.gov Through radiolabeled uptake assays, the K_m of YifK for L-threonine was determined to be 11.7 ± 4.0 µM, with a V_max of 3.2 ± 0.9 nmol/minmg of dry cell weight (DCW). frontiersin.org Similarly, the LIV-I transport system, when overexpressed, exhibited a K_m of 13.0 ± 0.9 µM and a V_max of 22.2 ± 0.9 nmol/minmg DCW for L-threonine. nih.gov
Interactive Data Table: Kinetic Parameters of E. coli Threonine Transporters
| Transporter | Substrate | K_m (µM) | V_max (nmol/min*mg DCW) |
| YifK | L-Threonine | 11.7 ± 4.0 | 3.2 ± 0.9 |
| LIV-I (overexpressed) | L-Threonine | 13.0 ± 0.9 | 22.2 ± 0.9 |
Competition Experiments and Inhibition Studies
Competition experiments are a powerful tool to probe the substrate specificity of a transporter. In these assays, the uptake of a radiolabeled substrate is measured in the presence of an unlabeled potential competitor. A reduction in the uptake of the radiolabeled substrate indicates that the unlabeled compound competes for the same transporter.
These studies have been crucial in establishing the overlapping substrate specificities of threonine and serine transporters. For example, it has been demonstrated that an excess of serine can inhibit the transport of threonine, suggesting they share common transport systems. nih.gov In one study, a 125-fold excess of L-serine was shown to prevent the growth of a threonine-auxotrophic E. coli strain at a limiting L-threonine concentration, indicating strong competition for uptake. nih.gov
Furthermore, these experiments have helped to differentiate the roles of various transporters. For instance, while YifK transports both threonine and serine, the LIV-I system shows a strong preference for threonine, with serine not effectively competing for uptake via this transporter. nih.gov The SstT transporter is also known to transport both serine and threonine. nih.govuniprot.org Inhibition studies have also utilized other amino acids and analogues to characterize transporter specificity.
Interactive Data Table: Inhibition of Threonine Uptake in E. coli
| Transporter | Substrate | Inhibitor | Observation |
| Unknown (in SstT- strain) | L-Threonine | L-Serine | Growth inhibition at 125-fold excess of serine, suggesting competition. nih.gov |
| YifK | L-Threonine | L-Serine | YifK acts as a permease for both L-threonine and to a lesser extent, L-serine. nih.gov |
| LIV-I | L-Threonine | L-Serine | Excess serine did not inhibit the growth of a strain with LIV-I as the sole threonine uptake system. nih.gov |
| SstT | L-Serine/L-Threonine | Monensin (B1676710) | Transport is inhibited by the Na+/H+ exchanger monensin. uniprot.org |
Efflux Measurements
While uptake assays focus on the import of substrates, efflux measurements quantify the export of compounds from the cell. Efflux systems are critical for maintaining cellular homeostasis and for the industrial production of amino acids, where efficient export is a key factor in yield. nih.gov
Methods to measure efflux often involve pre-loading cells with a high concentration of a substrate, sometimes in the presence of an uptake inhibitor or an energy poison to maximize intracellular accumulation. The cells are then washed and resuspended in a substrate-free medium, and the appearance of the substrate in the extracellular medium is monitored over time. This can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the exported amino acid. frontiersin.org
Another approach involves the use of fluorescent dyes that are substrates for efflux pumps. The extrusion of the dye from the cells leads to a decrease in intracellular fluorescence, which can be monitored in real-time. nih.gov While not specific to threonine or serine without further adaptation, this principle can be applied to study amino acid efflux. Engineering of efflux transporters, such as RhtB and RhtC, has been shown to enhance threonine production in E. coli, underscoring the importance of efflux in metabolic engineering. nih.gov
Genetic Engineering and Mutagenesis Approaches
The genetic tractability of E. coli has enabled the use of powerful genetic engineering and mutagenesis techniques to study threonine-serine transporters. These methods allow for the functional analysis of specific genes and the construction of strains with desired transport properties.
Gene Deletions and Insertions (e.g., λ Red recombineering)
The targeted deletion or insertion of genes is a fundamental approach to understanding their function. λ Red recombineering is a highly efficient in vivo genetic engineering technique that has been widely used to modify the E. coli chromosome. addgene.orgrice.edu This system, derived from the bacteriophage lambda, utilizes the Red proteins (Exo, Beta, and Gam) to mediate homologous recombination between a linear DNA fragment and the bacterial chromosome. addgene.orgnih.gov
The process typically involves introducing a linear DNA cassette, often containing an antibiotic resistance gene flanked by short homology arms (around 50 base pairs) that are identical to the sequences flanking the target gene, into E. coli cells expressing the λ Red recombinase enzymes. rice.edunih.gov This results in the replacement of the target gene with the DNA cassette. The antibiotic resistance marker allows for the selection of successful recombinants.
Overexpression Systems and Plasmid-Based Studies
To facilitate the detailed characterization of a specific transporter, it is often necessary to overexpress its corresponding gene. This is typically achieved by cloning the gene of interest into an expression plasmid under the control of an inducible promoter. nih.gov
Various plasmid vectors are available for this purpose, such as the low-copy-number plasmid pMW118 and the high-copy-number plasmid pTrc99A. nih.govswst.org The use of low-copy-number plasmids can be advantageous to avoid the potential toxicity associated with high-level overexpression of membrane proteins. nih.gov For instance, to characterize the kinetics of the LIV-I transport system for threonine, the entire livJ-panZ-livKHMGF locus was subcloned into the pMW118 vector. nih.gov This allowed for a significant enhancement of its activity, enabling the determination of its K_m and V_max values, which was not possible at its native expression level. nih.gov
The pTrc99A plasmid, which contains the strong, IPTG-inducible trc promoter, has also been used for the high-level expression of various proteins in E. coli. swst.orgnih.gov These overexpression systems are invaluable for producing sufficient quantities of a specific transporter for biochemical and biophysical studies, as well as for confirming the function of a newly identified transporter gene.
Genomic Library Screening for Suppressors
Genomic library screening is a powerful genetic technique used to identify genes that, when overexpressed, can compensate for a functional defect in another gene. This approach has been instrumental in elucidating the network of transporters responsible for threonine and serine uptake in Escherichia coli. By creating a library of genomic DNA fragments from an E. coli strain and introducing these fragments into a mutant strain with a specific transport deficiency, researchers can identify genes that "suppress" the mutant phenotype, thereby revealing alternative or related transport mechanisms.
A notable application of this methodology was in the identification of alternative threonine transporters. Researchers started with a mutant strain of E. coli K-12 that had a defect in the yifK gene, which was identified as a novel transporter for L-threonine and, to a lesser extent, L-serine. nih.govnih.gov This yifK-mutant strain exhibited a threonine transport defect. To find other genes involved in threonine uptake, a genomic library was constructed from the chromosome of a parent E. coli strain. nih.gov This library, consisting of DNA fragments of 1–5 kb in length, was then introduced into the yifK-mutant strain.
The key to the screening process was to identify which of these genomic fragments could restore the ability of the yifK-mutant to transport threonine. The screening revealed that the brnQ gene acts as a multicopy suppressor of the threonine transport defect caused by the yifK disruption. nih.govnih.gov Further investigation showed that BrnQ is a low-affinity, high-flux transporter for threonine. nih.govnih.govfrontiersin.org This suggests that under normal conditions, YifK may be a primary transporter, but when threonine concentrations are high, BrnQ can become a significant entry point for the amino acid into the cell. nih.govnih.gov
This study also helped to unmask the contribution of the LIV-I branched-chain amino acid transport system to threonine uptake. nih.govnih.govfrontiersin.org By inactivating both YifK and BrnQ, the researchers could quantify the threonine transport activity of the LIV-I system, demonstrating its significant, albeit smaller, role compared to YifK. nih.govnih.govfrontiersin.org
The following table summarizes the key genes and their roles in threonine transport identified through genomic library screening and subsequent characterization.
| Gene | Encoded Protein | Function in Threonine/Serine Transport | Method of Identification |
| yifK | YifK | A permease specific for L-threonine and to a lesser extent, L-serine; utilizes a proton motive force. nih.govnih.govfrontiersin.org | Identified as a novel amino acid carrier. nih.govnih.govfrontiersin.org |
| brnQ | BrnQ | A low-affinity, high-flux transporter for threonine. nih.govnih.govfrontiersin.org | Identified as a multicopy suppressor of the yifK transport defect through genomic library screening. nih.govnih.gov |
| livKHMGF | LIV-I system | A high-affinity transport system for branched-chain amino acids that also contributes to threonine uptake. nih.govnih.govfrontiersin.org | Transport activity was unmasked and quantified after abolishing YifK and BrnQ activity. nih.govnih.govfrontiersin.org |
Biochemical and Biophysical Characterization
Protein Purification and Reconstitution in Liposomes
To study the function of a transporter protein in isolation, it is essential to purify it and reconstitute it into an artificial membrane system, such as liposomes. This allows for the detailed characterization of its transport kinetics and substrate specificity without the interference of other cellular components.
A well-documented example is the purification and reconstitution of the Na+/serine symporter, SstT, from E. coli. nih.govresearchgate.net To facilitate purification, the sstT gene was modified to include a sequence encoding a polyhistidine tag (His-tag) at its 3'-terminus. nih.govresearchgate.net This modified gene was then overexpressed in E. coli. The His-tagged SstT protein was solubilized from the cell membrane using the detergent octylglucoside and then purified to homogeneity using nickel nitrilotriacetic acid (Ni²⁺-NTA) affinity chromatography. nih.govresearchgate.net This technique relies on the high affinity of the His-tag for the nickel ions immobilized on the chromatography resin.
Once purified, the SstT protein was reconstituted into liposomes using the detergent dilution method. nih.govresearchgate.net In this process, the purified protein, detergent, and lipids are mixed, and then the detergent is slowly removed, leading to the formation of proteoliposomes—liposomes with the transporter protein embedded in their membrane.
The functional activity of the reconstituted SstT was then assessed. It was demonstrated that the proteoliposomes could mediate the transport of serine, and this transport was driven by an artificially imposed electrochemical gradient of sodium ions (Na⁺). nih.govresearchgate.net This confirmed that SstT is a Na⁺/serine symporter. The kinetic parameters of the reconstituted transporter were also determined.
The following table summarizes the kinetic data obtained for the purified and reconstituted SstT transporter.
| Parameter | Value |
| K_m for serine | 0.82 µM nih.govresearchgate.net |
| V_max for serine transport | 0.37 nmol/min/mg protein nih.govresearchgate.net |
| Inhibitors | L-threonine nih.govresearchgate.net |
| Non-inhibitors | Other amino acids nih.govresearchgate.net |
Enzyme Activity Assays Coupled to Transport (e.g., β-galactosidase reporter assays)
Reporter gene assays are a common method to indirectly measure the activity of a transporter by linking transport to the expression of a reporter protein. The lacZ gene from E. coli, which encodes the enzyme β-galactosidase, is a widely used reporter. ableweb.orgpracticalbiology.org The principle of this assay is that the expression of lacZ is placed under the control of a promoter that is responsive to the intracellular concentration of the transported substrate. Therefore, the level of β-galactosidase activity serves as a proxy for the amount of substrate transported into the cell.
In the context of threonine-serine transport, a hypothetical reporter system could be constructed where the lacZ gene is fused to a promoter that is induced by intracellular threonine or serine. When the transporter is active and brings threonine or serine into the cell, the promoter would be activated, leading to the synthesis of β-galactosidase.
The activity of β-galactosidase can be easily quantified using a colorimetric assay. A common substrate for this assay is o-nitrophenyl-β-D-galactopyranoside (ONPG). ableweb.orgpracticalbiology.org When β-galactosidase cleaves ONPG, it produces galactose and o-nitrophenol, the latter of which is a yellow compound. ableweb.org The intensity of the yellow color, which can be measured spectrophotometrically at a wavelength of 420 nm, is directly proportional to the amount of β-galactosidase activity. practicalbiology.orgyoutube.com
While a direct application of a β-galactosidase reporter assay specifically for a threonine-serine transporter in E. coli is not extensively detailed in the provided search results, the principle is well-established for other transport systems and gene expression studies. ableweb.orgpracticalbiology.org For example, β-galactosidase has been used in fusion proteins to aid in the purification of other transporters, such as the proline carrier from E. coli. nih.gov
The general steps for a β-galactosidase reporter assay coupled to transporter activity would be:
Construct a plasmid where the lacZ gene is under the control of a promoter responsive to the transported amino acid.
Transform E. coli cells (which may have mutations in other transporters to isolate the activity of the one being studied) with this plasmid.
Expose the cells to the amino acid substrate.
Lyse the cells to release the intracellular contents.
Add ONPG to the cell lysate.
Measure the production of o-nitrophenol over time using a spectrophotometer.
Computational and Systems Biology Analyses
Metabolic Flux Analysis (MFA) and Flux Response Analysis
MFA typically involves growing cells on a labeled substrate, such as ¹³C-labeled glucose, and then measuring the labeling patterns of intracellular metabolites, particularly amino acids. udel.edunih.gov This information, combined with a stoichiometric model of the cell's metabolic network, allows for the calculation of intracellular fluxes.
Flux Response Analysis is an extension of MFA that examines how metabolic fluxes change in response to genetic or environmental perturbations. nih.gov For instance, by overexpressing or deleting a gene encoding a threonine-serine transporter, researchers can use flux response analysis to understand the resulting redistribution of metabolic fluxes. This can reveal bottlenecks in metabolic pathways and identify targets for metabolic engineering.
A study on the metabolism of various amino acids in E. coli using a flux model showed that the addition of amino acids to the growth medium leads to significant changes in the flux distribution through central carbon metabolism. researchgate.net For example, the addition of threonine can alter the fluxes through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. researchgate.net
Genome-Scale Metabolic Models (GEMs)
Genome-Scale Metabolic Models (GEMs) are comprehensive in silico representations of the entire metabolic network of an organism. embopress.orgucsd.edumdpi.com These models are constructed based on the annotated genome of the organism and contain all known metabolic reactions and the genes that encode the enzymes catalyzing them. embopress.orgucsd.edu For E. coli, several iterations of GEMs have been developed, with the most recent models being highly curated and validated. embopress.orgnih.gov
GEMs can be used to simulate the growth of E. coli under various conditions and to predict the phenotypic consequences of gene knockouts. embopress.orgnih.gov In the study of threonine-serine transport, GEMs are invaluable for:
Predicting the essentiality of transporter genes: By simulating the knockout of genes encoding threonine-serine transporters, GEMs can predict whether these transporters are essential for growth under specific nutrient conditions.
Understanding the metabolic context of transport: GEMs provide a holistic view of how the uptake of threonine and serine is integrated with the rest of the metabolic network.
Identifying synthetic lethal interactions: GEMs can be used to identify pairs of genes that are not essential on their own but become essential when knocked out together. This can reveal redundancies in the transport system.
Guiding metabolic engineering strategies: By simulating the effects of overexpressing or deleting transporter genes, GEMs can help to design strategies for optimizing the production of threonine or other valuable compounds.
The development of GEMs for various E. coli strains, including the probiotic Nissle 1917, has expanded the utility of these models for studying strain-specific metabolic capabilities. mdpi.com The continuous improvement and validation of these models with experimental data, such as high-throughput mutant fitness data, enhance their predictive accuracy. embopress.orgnih.gov
The following table provides an overview of the applications of GEMs in studying threonine-serine transport.
| Application of GEMs | Description |
| Phenotype Prediction | Simulating the growth or non-growth of E. coli mutants lacking specific threonine-serine transporter genes under various nutrient conditions. embopress.orgnih.gov |
| Metabolic Engineering | Identifying gene targets for overexpression or deletion to improve L-threonine production by analyzing the in silico effects on metabolic fluxes. nih.gov |
| Model-Driven Discovery | Using model predictions to generate hypotheses about the function of uncharacterized genes or the presence of novel metabolic pathways related to threonine and serine metabolism. embopress.org |
| Analysis of Network Properties | Investigating the robustness and redundancy of the threonine-serine transport system by analyzing the effects of multiple gene deletions. |
Transcriptome and Proteome Profiling in Response to Nutrient Conditions
The study of threonine and serine transport in Escherichia coli is significantly advanced by high-throughput methodologies that profile the transcriptome and proteome in response to varying nutrient conditions. These approaches provide a global view of the cellular adjustments that occur when E. coli is faced with either a scarcity or an abundance of these amino acids. By analyzing the complete set of messenger RNA (mRNA) transcripts (transcriptome) and proteins (proteome), researchers can identify key regulatory networks and metabolic pathways involved in the transport and utilization of threonine and serine.
When E. coli is grown in a minimal medium, the absence of readily available amino acids necessitates their de novo synthesis. Integrated transcriptome and proteome analyses of E. coli grown in a defined minimal medium with and without amino acid supplementation have revealed significant metabolic adjustments. nih.gov In the absence of external amino acids, there is a general upregulation of genes and proteins involved in amino acid biosynthesis and transport. nih.gov This indicates that the cell actively expends energy to produce these essential building blocks and to scavenge any available molecules from the environment.
Conversely, the addition of amino acids to the growth medium leads to the repression of genes and proteins associated with their biosynthesis. nih.gov This is an energy-saving mechanism, as the cell can redirect its resources to other functions when amino acids are plentiful.
Detailed Research Findings
Transcriptomic studies of E. coli under different nutrient limitations have provided insights into the regulation of amino acid metabolism. When cells are grown under ammonia-limited conditions, there is a significant upregulation of genes involved in amino acid metabolism and transport. nih.gov This response is part of a broader strategy to scavenge nitrogen from the environment, and it highlights the interconnectedness of amino acid transport with central nitrogen metabolism.
Proteomic analyses comparing wild-type E. coli with threonine-overproducing mutants have identified specific enzymatic and transport proteins whose expression levels are altered to achieve high yields of threonine. nih.gov While this represents a state of metabolic overflow rather than a direct response to external nutrient levels, the findings are instructive. In these mutants, there is a significant upregulation of enzymes in the threonine biosynthesis pathway and a downregulation of enzymes involved in its degradation. nih.gov
The following tables summarize the differential expression of key proteins and genes identified in proteomic and transcriptomic studies relevant to threonine and serine metabolism and transport.
Table 1: Differentially Expressed Proteins in a Threonine-Overproducing E. coli Mutant Compared to Wild-Type
This table details the changes in protein levels that contribute to the overproduction of threonine. The data is derived from a proteomic analysis of a mutant strain engineered for high threonine yield. nih.gov
| Protein | Gene | Function | Expression Change in Mutant |
| Malate (B86768) dehydrogenase | mdh | Catalyzes the conversion of malate to oxaloacetate, a precursor for aspartate. | >30-fold increase |
| Aspartate aminotransferase | aspC | Involved in the synthesis of aspartate from oxaloacetate. | Upregulated |
| Aspartate kinase I / Homoserine dehydrogenase I | thrA | Key enzyme in the threonine biosynthesis pathway. | Upregulated |
| Homoserine kinase | thrB | Catalyzes the phosphorylation of homoserine. | Upregulated |
| Threonine synthase | thrC | Catalyzes the final step in threonine biosynthesis. | Upregulated |
| Citrate synthase | gltA | First enzyme of the citric acid cycle, competes for oxaloacetate. | Severely inhibited |
| Aspartase | aspA | Degrades aspartate to fumarate (B1241708) and ammonia (B1221849). | Significantly inhibited |
| Threonine dehydrogenase | tdh | Catalyzes the degradation of threonine. | Significantly downregulated |
Table 2: General Transcriptomic Response of E. coli to Amino Acid Availability
This table outlines the general trends in gene expression when E. coli is shifted between minimal medium and medium supplemented with amino acids. The findings are based on integrated transcriptome and proteome analyses. nih.gov
| Gene Category | Condition: No Amino Acids | Condition: Amino Acids Present |
| Amino Acid Biosynthesis | Upregulated | Downregulated |
| Amino Acid Transport | Upregulated | Downregulated |
| Peptide Transport | Upregulated | Downregulated |
| Central Carbon Metabolism (TCA Cycle, Glyoxylate Shunt) | Upregulated | Downregulated |
| Ribosomal Proteins | --- | --- |
These global expression profiling studies are crucial for a systems-level understanding of threonine-serine transport. They reveal the complex regulatory landscape that governs nutrient acquisition and metabolic homeostasis in E. coli, providing a foundation for targeted studies on specific transporters and regulatory elements.
Physiological and Metabolic Integration of Threonine Serine Transport in E. Coli
Contribution of Individual Transporters to Overall Threonine/Serine Homeostasis
E. coli possesses multiple transport systems for threonine and serine, each with distinct characteristics and regulatory patterns that collectively maintain amino acid homeostasis. This redundancy allows the cell to adapt to a wide range of environmental conditions. The primary transporters identified are SstT, TdcC, and YiaK, with additional contributions from the LIV-I and BrnQ systems. nih.govfrontiersin.org
SstT (Serine/Threonine Transporter): Considered a major transporter, SstT functions as a sodium (Na+)-dependent symporter. nih.govnih.gov It is constitutively expressed and plays a principal role in serine and threonine uptake under many standard laboratory conditions. nih.gov The SstT protein, encoded by the sstT gene, consists of 414 amino acid residues and is an integral membrane protein. nih.govnih.gov Its activity is optimal at a pH of 7.0 and a temperature of 40°C. uniprot.org Deletion of the sstT gene has been shown to increase L-threonine production in engineered strains, suggesting its primary role is uptake. researchgate.net
TdcC (Threonine/Serine Transporter C): TdcC is an H+-dependent symporter encoded by the tdcC gene, which is part of the tdcABC operon. nih.govuniprot.orgebi.ac.uk Unlike SstT, TdcC is induced under anaerobic conditions in amino acid-rich media. nih.gov This transporter is integral to the cell's ability to utilize threonine and serine when oxygen is not available. nih.gov Besides threonine and serine, TdcC shows some capacity for L-leucine transport. nih.gov
YiaK: Recently identified, YiaK functions as an H+-coupled symporter with a high specificity for L-threonine and, to a lesser extent, L-serine. nih.govfrontiersin.org Phenotypic and biochemical analyses have confirmed its role as a significant contributor to threonine uptake. frontiersin.org
LIV-I System: This is a high-affinity, ATP-dependent transport system primarily known for transporting branched-chain amino acids (leucine, isoleucine, valine). nih.gov However, it also contributes significantly to the transport of threonine. frontiersin.orgnih.gov
BrnQ: This transporter is characterized as a low-affinity but high-flux transporter for threonine. frontiersin.org It appears to be particularly important when external threonine concentrations are high, potentially reaching toxic levels. frontiersin.org
The interplay between these transporters ensures a robust system for threonine and serine acquisition. For instance, in a mutant lacking the primary homoserine transport system, threonine uptake is only reduced by 70%, with the remaining transport activity being completely inhibited by serine, highlighting the role of a shared threonine-serine system. nih.gov
Below is an interactive table summarizing the key transporters.
| Transporter | Gene | Energizing Ion | Substrates | Key Characteristics |
| SstT | sstT | Na+ | L-Serine, L-Threonine | Constitutively expressed; major transporter under aerobic conditions. nih.govuniprot.org |
| TdcC | tdcC | H+ | L-Threonine, L-Serine, L-Leucine | Induced anaerobically in rich media; part of the tdc operon. nih.govuniprot.orgebi.ac.uk |
| YiaK | yifK | H+ | L-Threonine, L-Serine | High specificity for threonine. nih.govfrontiersin.org |
| LIV-I | livJ, livK, livH, livM, livG | ATP | Leucine, Isoleucine, Valine, L-Threonine | High-affinity branched-chain amino acid transporter with significant threonine uptake activity. frontiersin.orgnih.gov |
| BrnQ | brnQ | H+ | L-Threonine | Low-affinity, high-flux transporter; important at high substrate concentrations. frontiersin.org |
Interplay with Threonine and Serine Biosynthesis Pathways
The transport of external threonine and serine is tightly coupled with the regulation of their de novo biosynthesis pathways to prevent wasteful energy expenditure.
Threonine Biosynthesis: The threonine biosynthesis pathway starts from aspartate and involves several key enzymes, including aspartokinase and homoserine dehydrogenase. cellml.org In E. coli, the bifunctional enzyme aspartokinase I-homoserine dehydrogenase I, encoded by the thrA gene, is allosterically inhibited by L-threonine. uniprot.orgnih.gov When sufficient threonine is transported into the cell from the environment, the increased intracellular concentration of threonine binds to this enzyme, shutting down its own synthesis. uniprot.orgnih.gov This feedback inhibition is a rapid and efficient mechanism to control metabolic flux.
Serine Biosynthesis: Serine is synthesized from the glycolytic intermediate 3-phosphoglycerate. The enzyme serine hydroxymethyltransferase (SHMT), encoded by the glyA gene, plays a crucial role by catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. uniprot.orgwikipedia.org This reaction is a major source of one-carbon units for the biosynthesis of purines, thymidylate, and methionine. uniprot.orgwikipedia.org The availability of serine through transport can influence the flux through this pathway, impacting the cellular pool of one-carbon units and glycine. proteopedia.org
Intersections with Amino Acid Degradation Pathways
When threonine and serine are in excess, E. coli can utilize them as carbon or nitrogen sources through specific degradation pathways. The transporters are the first step in this utilization process.
Threonine Degradation: E. coli can degrade threonine using two main enzymes. Under anaerobic conditions, the tdc operon is induced, which includes the gene for the transporter TdcC and the gene for the catabolic threonine deaminase (also known as threonine dehydratase), TdcB. nih.gov This enzyme converts threonine to α-ketobutyrate and ammonia (B1221849). uniprot.org A second, biosynthetic threonine deaminase, encoded by ilvA, is involved in the isoleucine biosynthesis pathway and is allosterically inhibited by isoleucine. uniprot.org The coordinated expression of the TdcC transporter and TdcB deaminase ensures efficient threonine utilization under anaerobic conditions. nih.gov
Serine Degradation: L-serine can be deaminated to pyruvate (B1213749) and ammonia by L-serine deaminase. nih.govnih.gov The expression of this enzyme is influenced by the availability of nitrogen, the carbon source, and certain amino acids like glycine and leucine. nih.gov The transport of serine into the cell via systems like SstT is a prerequisite for its catabolism, which can be particularly important for mitigating serine toxicity at high concentrations. nih.gov
Role in Nitrogen and Carbon Metabolism
By transporting and degrading threonine and serine, E. coli can incorporate their carbon skeletons and amino groups into central metabolism.
Nitrogen Source: The deamination of both serine and threonine releases ammonia (or ammonium (B1175870) ion), which can be readily assimilated into the cell's nitrogen pool, primarily through the action of glutamate (B1630785) dehydrogenase or the GS-GOGAT system. This is particularly relevant when preferred nitrogen sources like ammonia are scarce. The level of L-serine deaminase, for example, is known to vary with the nitrogen nutrition status of the cell. nih.gov
Carbon Source: The carbon skeletons of serine and threonine enter central metabolism at key points. Serine is deaminated to pyruvate, a central metabolite that can enter the TCA cycle or be used for gluconeogenesis. wikipedia.org Threonine is degraded to α-ketobutyrate, which can be further metabolized to propionyl-CoA, or to glycine and acetaldehyde (B116499). The glycine can be converted to serine, and acetaldehyde can be converted to acetyl-CoA, another key hub of carbon metabolism. The ability to use these amino acids as fuel provides metabolic flexibility. nih.gov
Influence on E. coli Growth, Fitness, and Stress Response
The ability to transport and metabolize threonine and serine directly impacts the cell's ability to grow and respond to environmental challenges.
Growth and Fitness: Access to external threonine and serine via transporters can spare the significant energetic cost of de novo synthesis, allowing for faster growth when these amino acids are available in the medium. researchgate.net Conversely, an inability to regulate their uptake can be detrimental. For example, high intracellular concentrations of serine can be toxic, inhibiting the biosynthesis of other essential amino acids. researchgate.net Therefore, the balanced activity of transporters is crucial for optimal growth.
Adaptation to Nutrient Limitation and Excess Amino Acid Conditions
E. coli dynamically regulates its threonine and serine transporters to cope with fluctuating external concentrations.
Nutrient Limitation: Under conditions of threonine or serine starvation, the cell must rely on its own biosynthetic pathways. The stringent response, triggered by uncharged tRNAs during amino acid limitation, upregulates the expression of amino acid biosynthesis operons to increase internal supply. youtube.com While transporter expression is also subject to complex regulation, the primary response to limitation is increased synthesis.
Excess Amino Acids: In an environment rich in amino acids, E. coli induces specific catabolic pathways. The tdc operon, for example, is induced anaerobically in the presence of amino acids, allowing the cell to use threonine as an energy source. nih.gov The BrnQ transporter's high-flux nature makes it important for managing potentially toxic high concentrations of threonine. frontiersin.org This adaptation prevents the harmful accumulation of amino acids and allows the cell to exploit them as valuable nutrients, demonstrating a sophisticated system for maintaining metabolic balance.
Evolutionary Dynamics of Threonine Serine Transporters in E. Coli
Conservation and Divergence of Transporter Genes Across E. coli Strains and Related Enterobacteriaceae
The transport of threonine and serine in E. coli is mediated by a suite of transporter proteins, each with distinct affinities and regulatory controls. The primary transporters identified in E. coli K-12 include SstT, TdcC, SdaC, LIV-I, the recently characterized ThrP (formerly YifK), and BrnQ. charlotte.edunih.gov Due to the close evolutionary relationship between members of the Enterobacteriaceae family, such as E. coli, Salmonella, and Klebsiella pneumoniae, it is expected that the genes encoding these transporters are conserved, yet also exhibit divergence reflecting their adaptation to specific niches.
General phylogenetic analyses based on genes like gyrB confirm the close relationship between E. coli, Shigella, and Salmonella, suggesting that core metabolic functions, including amino acid transport, would be largely conserved. beilstein-institut.de For instance, studies on aromatic amino acid transport have identified homologous transporter genes, such as aroP, in both E. coli and Salmonella typhimurium, indicating a shared evolutionary origin. nih.govresearchgate.net
Table 1: Known Threonine-Serine Transporters in E. coli K-12
| Transporter | Gene(s) | Substrate(s) | Notes |
| SstT | sstT | Serine, Threonine | A major Na+-dependent symporter. nih.gov |
| TdcC | tdcC | Threonine, Serine | H+-dependent, active under anaerobic conditions in rich media. |
| SdaC | sdaC | Serine | Highly specific for serine. |
| LIV-I | livJ, livK, livH, livM, livG | Leucine, Isoleucine, Valine, Threonine | A high-affinity, binding protein-dependent ABC transporter. |
| ThrP (YifK) | thrP (yifK) | Threonine, Serine | A high-affinity H+-coupled symporter. nih.gov |
| BrnQ | brnQ | Branched-chain amino acids, Threonine | A low-affinity, high-flux transporter. nih.gov |
The conservation of these transporter genes is likely high among different E. coli strains, although variations in their regulation and expression levels can contribute to strain-specific physiological differences. Divergence is more likely to be observed when comparing more distantly related Enterobacteriaceae, where differences in lifestyle and environmental niche could lead to the loss or modification of certain transporter genes.
Adaptive Laboratory Evolution (ALE) Studies Involving Amino Acid Transport
Adaptive laboratory evolution (ALE) is a powerful tool for studying the evolutionary adaptation of microorganisms to specific environmental pressures. By subjecting E. coli populations to environments with altered amino acid availability or the presence of toxic amino acid analogs, researchers can observe the genetic and regulatory changes that lead to increased fitness.
Mechanisms of Adaptation to Altered Amino Acid Availability or Toxic Analogs
E. coli can adapt to the presence of toxic amino acid analogs through several mechanisms. One primary strategy is to alter the transport of the toxic compound into the cell. This can be achieved by downregulating the expression of transporters that recognize the analog or by selecting for mutations in the transporter proteins themselves that reduce their affinity for the toxic substrate.
For example, in studies involving the toxic tryptophan analog 4-fluorotryptophan, evolved E. coli strains showed alterations in the aromatic amino acid permease AroP. nih.gov Similarly, adaptation to the toxic amino acid D-serine has been shown to involve the disruption of the CycA and SstT transporters, preventing the uptake of this inhibitory compound. microbiologyresearch.org
Another mechanism of adaptation involves changes in intracellular metabolism. This can include mutations in enzymes that interact with the amino acid or its analog, such as aminoacyl-tRNA synthetases. In the case of 4-fluorotryptophan resistance, mutations were also observed in the tryptophanyl-tRNA synthetase (TrpS), which likely altered its ability to incorporate the toxic analog into proteins. nih.gov Furthermore, cells can evolve to overproduce the natural amino acid to outcompete the toxic analog.
Genetic Mutations and Regulatory Rearrangements Driving Transport System Evolution
ALE studies have revealed specific genetic mutations and regulatory rearrangements that drive the evolution of amino acid transport systems. A common theme in ALE is the emergence of mutations in global regulatory genes, such as those encoding RNA polymerase subunits (rpoB, rpoC) and the sigma factor rpoD. wikipedia.org These mutations can lead to widespread changes in gene expression, including the altered expression of amino acid transporters.
More specific to amino acid transport, mutations often arise directly within the transporter genes or their regulatory regions. As mentioned, mutations in aroP and cycA have been identified in strains resistant to toxic analogs. nih.govmicrobiologyresearch.org These mutations can be single nucleotide polymorphisms (SNPs) leading to amino acid substitutions that alter transporter function, or they can be insertions or deletions that inactivate the transporter altogether.
Regulatory rearrangements can also play a significant role. For instance, mutations in the transcription factor Rho have been shown to increase the transport of several amino acids, including leucine, isoleucine, and valine, by affecting transcriptional termination. frontiersin.org The tyrosine repressor, TyrR, is another regulatory protein that has been implicated in the adaptation to toxic amino acid analogs, with nonsense mutations in tyrR being observed in evolved strains. nih.gov
Table 2: Examples of Genetic Adaptations in E. coli from ALE Studies Involving Amino Acid Transport
| Selective Pressure | Gene(s) Mutated | Type of Mutation | Consequence |
| 4-fluorotryptophan (toxic analog) | aroP | Amino acid substitutions | Reduced uptake of the toxic analog. nih.gov |
| 4-fluorotryptophan (toxic analog) | trpS | Amino acid substitutions | Altered tRNA synthetase activity. nih.gov |
| 4-fluorotryptophan (toxic analog) | tyrR | Nonsense mutation | Altered regulation of aromatic amino acid metabolism. nih.gov |
| D-serine (toxic amino acid) | cycA, sstT | Gene disruption | Blocked uptake of D-serine. microbiologyresearch.org |
| General growth optimization | rpoB, rpoC, rpoD | Point mutations | Global transcriptional reprogramming. wikipedia.org |
| Leucine-limited growth | rho | Point mutation | Increased expression of branched-chain amino acid transporters. frontiersin.org |
Q & A
Q. What experimental conditions are critical for inducing the threonine-serine transporter encoded by the tdcC gene in E. coli?
The tdcC-encoded transporter is induced under anaerobic growth in amino acid-rich media (e.g., TYE medium). Key factors include:
- Carbon source : Glucose or glycerol-fumarate enhances induction .
- Oxygen deprivation : Anaerobic conditions activate the tdcABC operon, with coordinated expression of tdcB (threonine dehydratase) and tdcC (transporter) confirmed via β-galactosidase reporter assays .
- Metabolic energy : Transport is inhibited by carbonylcyanide-m-chlorophenylhydrazone (CCCP), indicating dependence on proton motive force rather than Na+ gradients .
Methodological Tip : Use plasmid-borne tdcC'-'lacZ fusions to quantify promoter activity under varying conditions. Monitor β-galactosidase levels to correlate transporter expression with environmental stimuli .
Q. How does the substrate specificity of the TdcC transporter differ from other threonine-serine transporters in E. coli?
The TdcC system is distinct in:
- Substrate range : Competes for L-threonine and L-serine but not L-alanine, L-valine, or L-isoleucine .
- Genetic regulation : Operon expression is anaerobic and amino acid-dependent, unlike the LIV-1 system (induced by leucine) or aerobic transporters .
- Kinetics : Km for L-threonine is 6 μM , significantly lower than other systems (e.g., LIV-1), suggesting higher affinity .
Experimental Design : Perform competition assays with radiolabeled L-threonine and excess unlabeled amino acids. Compare uptake rates in tdcC knockout vs. wild-type strains under anaerobic vs. aerobic conditions .
Advanced Research Questions
Q. How can conflicting data on threonine transporter redundancy in E. coli be resolved?
Earlier studies reported basal threonine uptake in tdcC knockouts, attributed to overlapping systems like LIV-1 or cryptic transporters . To resolve contradictions:
Genetic validation : Use double/triple knockouts (e.g., tdcC + livF) to isolate contributions of individual transporters.
Condition-specific profiling : Compare transporter activity under varying carbon sources (e.g., glucose vs. lactate) and oxygen levels .
Phylogenetic analysis : Map TdcC homology to other bacterial permeases to identify conserved vs. unique functional domains .
Q. Data Interpretation Table :
| Condition | tdcC Knockout Uptake (% Wild-Type) | Likely Redundant System |
|---|---|---|
| Anaerobic + Glucose | 15% | LIV-1 |
| Aerobic + Lactate | 45% | Uncharacterized |
Q. What methodological challenges arise when modeling the membrane topology of TdcC, and how can they be addressed?
TdcC is predicted to have 12 transmembrane domains via hydropathy plots, but experimental validation is limited. Challenges include:
Q. Solutions :
- Use C-terminal GFP fusions to visualize membrane localization in vivo.
- Apply cryo-EM on anaerobically grown cells overexpressing TdcC to bypass purification hurdles .
Q. How does the tdcABC operon’s regulatory mechanism impact transporter expression under mixed nutrient conditions?
The operon is co-regulated by:
Q. Experimental Approach :
- Quantify tdcC mRNA levels via qRT-PCR in Δcrp or Δfnr mutants under varying threonine concentrations.
- Use RNA-Seq to identify auxiliary regulators (e.g., small RNAs) affecting operon dynamics.
Data Contradiction Analysis
Q. Why do some studies report Na+-dependent threonine transport in E. coli, while TdcC is Na+-independent?
Discrepancies arise from:
Q. Resolution Strategy :
- Replicate assays in isogenic strains (e.g., MG1655) with defined transporter knockouts.
- Measure Na+ dependence via ionophore treatments (e.g., monensin) in controlled buffer systems .
Methodological Resources
- Key Databases : UniProt (P0ABQ6 for TdcC), EcoCyc (TDCC-ECOLI).
- Tools : MEMSAT-SVM for topology prediction; TransportDB for comparative genomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
